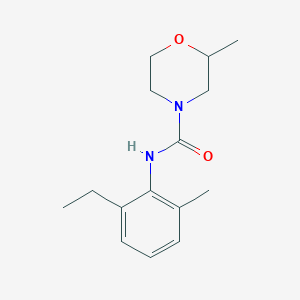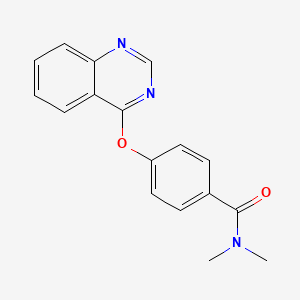
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. AEMPS belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
作用机制
The exact mechanism of action of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems. This compound has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, anxiety, and reward. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. The compound has been found to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. The compound has been found to have low solubility in water, which can make it difficult to administer in animal studies. This compound has also been found to have some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the pharmacological effects of this compound in different animal models of disease. Additionally, more research is needed to determine the safety and toxicity of this compound at different doses. Finally, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties.
合成方法
The synthesis of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide involves the reaction of 2-ethyl-6-methylphenylpiperazine with acetic anhydride and subsequent reaction with 1,1'-carbonyldiimidazole to form the carboxamide derivative. The synthesis of this compound has been reported in various research articles, and the purity of the compound can be confirmed by using different analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies for its anxiolytic, antidepressant, and antipsychotic properties. This compound has also been studied for its potential use in the treatment of neuropathic pain and drug addiction. The compound has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and reward.
属性
IUPAC Name |
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-14-7-5-6-12(2)15(14)17-16(21)19-10-8-18(9-11-19)13(3)20/h5-7H,4,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJQQVMUFCVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)






![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)